Comparative Clinical Efficacy: Alclofenac vs. Aspirin, Phenylbutazone, and Indomethacin in Rheumatoid Arthritis
In clinical trials for rheumatoid arthritis, alclofenac demonstrates comparable anti-inflammatory efficacy to established NSAIDs but at different daily dose requirements. Published data indicates that alclofenac at a daily dose of 3g is comparable in efficacy to aspirin at 4.8g daily, phenylbutazone at 300-600mg daily, and indomethacin at 150mg daily [1]. This establishes a defined efficacy benchmark for in vivo studies.
| Evidence Dimension | Daily therapeutic dose for comparable efficacy in rheumatoid arthritis |
|---|---|
| Target Compound Data | Alclofenac 3g |
| Comparator Or Baseline | Aspirin 4.8g, Phenylbutazone 300-600mg, Indomethacin 150mg |
| Quantified Difference | N/A (Comparable efficacy established at these respective doses) |
| Conditions | Human clinical trials in patients with rheumatoid arthritis. |
Why This Matters
This data provides a crucial reference for researchers planning in vivo studies, allowing for accurate dose translation and interpretation of anti-inflammatory effects relative to well-characterized comparators.
- [1] Brogden RN, Heel RC, Speight TM, Avery GS. Alclofenac: a review of its pharmacological properties and therapeutic efficacy in rheumatoid arthritis and allied rheumatic disorders. Drugs. 1977 Oct;14(4):241-59. View Source
